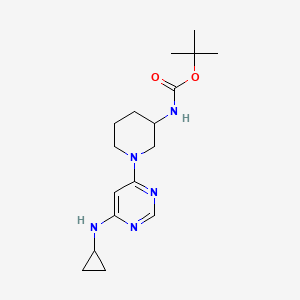

tert-Butyl (1-(6-(cyclopropylamino)pyrimidin-4-yl)piperidin-3-yl)carbamate

Description

tert-Butyl (1-(6-(cyclopropylamino)pyrimidin-4-yl)piperidin-3-yl)carbamate (CAS: 1353972-89-0) is a piperidine-based carbamate derivative featuring a pyrimidine ring substituted with a cyclopropylamino group. Its molecular formula is C₁₇H₂₇N₅O₂, with a molecular weight of 333.43 g/mol . This compound is utilized in medicinal chemistry as a synthetic intermediate, particularly in the development of kinase inhibitors or protease modulators, due to its structural versatility. The tert-butyl carbamate group acts as a protective moiety for the piperidine amine, enabling controlled deprotection during synthesis .

Properties

IUPAC Name |

tert-butyl N-[1-[6-(cyclopropylamino)pyrimidin-4-yl]piperidin-3-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27N5O2/c1-17(2,3)24-16(23)21-13-5-4-8-22(10-13)15-9-14(18-11-19-15)20-12-6-7-12/h9,11-13H,4-8,10H2,1-3H3,(H,21,23)(H,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQTFQIXIMFJILI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCCN(C1)C2=NC=NC(=C2)NC3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

tert-Butyl (1-(6-(cyclopropylamino)pyrimidin-4-yl)piperidin-3-yl)carbamate , often referred to as compound 1 , is a synthetic organic molecule that has garnered attention for its potential biological activity, particularly in the context of drug development. This compound features a unique structure that combines a pyrimidine ring with a piperidine moiety, which is known to influence its pharmacological properties.

Chemical Structure

The chemical formula for this compound is . The structural representation can be summarized as follows:

Biological Activity

The biological activity of this compound has been explored in various studies, focusing on its potential as an inhibitor of specific enzymes and its effects on cellular processes.

1. Enzyme Inhibition

Research has indicated that this compound exhibits inhibitory activity against certain proteases, which are critical in various biological pathways. For instance, in studies involving the SARS-CoV 3CL protease, compounds similar to this compound demonstrated significant inhibition, suggesting potential applications in antiviral therapies .

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| This compound | TBD | Protease inhibition |

2. Structure-Activity Relationship (SAR)

A detailed SAR study revealed that modifications to the piperidine and pyrimidine moieties significantly affect the biological potency of the compound. The presence of hydrophobic groups and hydrogen bond donors were identified as key contributors to enhanced inhibitory activity .

Case Studies

Several case studies have documented the biological evaluation of similar compounds:

Case Study 1: Antiviral Activity

In a study published by the National Institutes of Health, compounds structurally related to this compound were tested for their ability to inhibit viral replication. Results indicated that these compounds could effectively reduce viral load in cell cultures infected with SARS-CoV, demonstrating their potential as therapeutic agents against coronaviruses .

Case Study 2: Cancer Research

Another investigation focused on the anti-cancer properties of related piperidine derivatives. The study highlighted that certain modifications led to increased cytotoxicity against various cancer cell lines, suggesting that this class of compounds may serve as leads for developing new anticancer drugs .

Research Findings

Recent findings from various studies emphasize the versatility of this compound in pharmaceutical applications:

- Antiviral Properties : Demonstrated effective inhibition of viral proteases.

- Anti-cancer Activity : Showed promise in reducing cell proliferation in cancer models.

- Potential for Further Modifications : The structure allows for extensive modifications to enhance efficacy and selectivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with the target molecule, such as the tert-butyl carbamate group, piperidine/pyridine/pyrimidine cores, or substituted amino functionalities. Key differences in substituents, molecular properties, and synthetic pathways are highlighted.

tert-Butyl (1-acetylpiperidin-4-yl)carbamate (CAS: Not explicitly provided)

- Molecular Formula : C₁₂H₂₂N₂O₃

- Molecular Weight : ~242.32 g/mol

- Structural Features :

- The acetyl group is electron-withdrawing, which may alter the piperidine ring’s basicity compared to the target compound .

tert-Butyl (1-(6-(isopropylamino)pyrimidin-4-yl)piperidin-3-yl)(methyl)carbamate (CAS: 1353987-93-5)

- Molecular Formula : C₁₈H₃₁N₅O₂

- Molecular Weight : 349.47 g/mol

- Structural Features: Contains an isopropylamino group on the pyrimidine ring instead of cyclopropylamino. Additional methyl group on the carbamate nitrogen.

- Higher molecular weight (349.47 vs. 333.43 g/mol) may influence pharmacokinetic properties .

tert-Butyl (5-fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate (CAS: 1799420-92-0)

- Molecular Formula : C₁₁H₁₆FN₃O₃

- Molecular Weight : 257.26 g/mol

- Structural Features: Pyrimidine ring substituted with fluoro, hydroxy, and methyl groups. No piperidine linkage; carbamate is directly attached to the pyrimidine.

- Key Differences: Fluorine’s electronegativity may enhance metabolic stability compared to the cyclopropylamino group. Absence of a piperidine ring limits conformational flexibility .

Structural and Functional Analysis

Substituent Effects

- Cyclopropylamino vs. Isopropylamino: Cyclopropyl’s strain energy and small size may enhance binding affinity in enzyme pockets compared to bulkier isopropyl . Isopropyl’s hydrophobicity could improve membrane permeability but increase steric hindrance.

- Pyrimidine vs. Pyridine Derivatives :

- Pyrimidine’s dual nitrogen atoms enable stronger hydrogen-bonding interactions with biological targets compared to pyridine derivatives (e.g., compounds in –6) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.